An In-depth Technical Guide to Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate (CAS 1838-39-7)
An In-depth Technical Guide to Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate (CAS 1838-39-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate, with the CAS registry number 1838-39-7, is a substituted piperidine derivative that serves as a valuable intermediate in organic synthesis.[1] Its bifunctional nature, featuring two ethoxycarbonyl groups, makes it a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on data relevant to researchers and drug development professionals.
Physicochemical and Spectroscopic Properties
The fundamental physicochemical properties of Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate are summarized in the table below. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₁NO₄ | [1] |
| Molecular Weight | 243.30 g/mol | [2] |
| Boiling Point | 101-103 °C | [3] |
| Density | 1.057 g/cm³ at 15 °C | [3] |
| Flash Point | 141 °C | [4] |
| Refractive Index | 1.466 | [3] |
| Appearance | Pale-yellow to yellow-brown liquid | [5] |
| Solubility | Sparingly soluble in water | [5] |
Spectroscopic Data
| Spectroscopic Technique | Data Availability and Expected Characteristics | Reference(s) |
| ¹H NMR | Data is available. Expected signals would include triplets and quartets for the ethyl groups, and multiplets for the piperidine ring protons. | [2] |
| ¹³C NMR | Data is available. Expected signals would include those for the carbonyl carbons of the ester groups, the methylene carbons of the ethyl groups, and the carbons of the piperidine ring. | [2] |
| FT-IR | Data is available. The spectrum would be characterized by strong C=O stretching vibrations for the ester groups in the range of 1735-1750 cm⁻¹ and C-O stretching bands between 1000-1300 cm⁻¹.[2][6] | |
| Mass Spectrometry (GC-MS) | Data is available. The electron ionization mass spectrum shows a top peak at m/z 170.[2] |
Synthesis and Reactivity
Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate is typically synthesized through the N-alkylation of ethyl isonipecotate (ethyl piperidine-4-carboxylate) with an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate, in the presence of a base.
Proposed Synthetic Workflow
The following diagram illustrates a likely synthetic pathway for Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate.
Caption: Proposed synthesis of Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate.
Experimental Protocol (Hypothetical)
While a specific detailed experimental protocol for the synthesis of Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate is not available in the reviewed literature, a general procedure can be inferred from standard organic synthesis techniques for similar compounds.
Materials:
-
Ethyl isonipecotate
-
Ethyl bromoacetate
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
Procedure:
-
To a solution of ethyl isonipecotate in anhydrous acetonitrile, add anhydrous potassium carbonate.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add ethyl bromoacetate dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter off the solid inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate.
Applications in Drug Development
Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate is a key intermediate in the synthesis of various pharmaceutical compounds.[5] Its structure allows for further chemical modifications to produce a range of biologically active molecules.
Precursor for Active Pharmaceutical Ingredients (APIs)
This compound serves as a foundational scaffold for the development of several classes of therapeutic agents.
Caption: Role as a key intermediate in pharmaceutical synthesis.
-
Quinuclidine Derivatives: It is used as a reagent in the preparation of quinuclidine derivatives.[7] These derivatives are of interest for their potential therapeutic properties.
-
PARP-1 Inhibitors: This piperidine derivative is an intermediate in the synthesis of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors.[1] PARP-1 inhibitors are a class of targeted cancer therapies.
-
Benzhydrylamides: It is a reactant in the synthesis of Benzhydrylamides, which are explored for their pharmacochemical properties.[1]
Analytical Methods
The purity and identity of Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate can be assessed using various analytical techniques. A reverse-phase high-performance liquid chromatography (RP-HPLC) method has been described for its analysis.[8]
HPLC Method
-
Column: Newcrom R1[8]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid (e.g., phosphoric acid or formic acid for MS compatibility).[8]
-
Detection: The specific detection method (e.g., UV, MS) would depend on the instrumentation available.
This method is scalable and can be adapted for preparative separation to isolate impurities.[8]
Safety and Handling
Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate is classified as harmful. The following GHS hazard statements apply:
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.
Conclusion
Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate is a significant chemical intermediate with established applications in the synthesis of complex organic molecules, particularly for the pharmaceutical industry. While detailed experimental and spectroscopic data in the public literature is somewhat limited, this guide provides a comprehensive summary of its known properties, a likely synthetic route, and its key role as a building block for important therapeutic agents. Researchers and scientists in drug discovery and development can leverage this information for the design and synthesis of novel compounds.
References
- 1. Buy Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate | 1838-39-7 [smolecule.com]
- 2. Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate | C12H21NO4 | CID 74605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. CAS#:1838-39-7 | Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate | Chemsrc [chemsrc.com]
- 5. Page loading... [wap.guidechem.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate | 1838-39-7 [chemicalbook.com]
- 8. Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate | SIELC Technologies [sielc.com]
